molecular formula C6H9ClN2 B3156977 4-(3-chloropropyl)-1H-pyrazole CAS No. 84302-83-0

4-(3-chloropropyl)-1H-pyrazole

Cat. No. B3156977
CAS RN: 84302-83-0
M. Wt: 144.6 g/mol
InChI Key: DMMRLGUAOKUPPP-UHFFFAOYSA-N
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Description

There is no specific description available for “4-(3-chloropropyl)-1H-pyrazole”. However, compounds with similar structures, such as “4-(3-Chloropropyl)morpholine” and “(4-((3-Chloropropyl)carbamoyl)phenyl)boronic acid”, are known12. These compounds are used in various scientific and industrial applications3.



Synthesis Analysis

There is no specific synthesis analysis available for “4-(3-chloropropyl)-1H-pyrazole”. However, a compound named “(3-(tert-butylperoxy)propyl)trimethoxysilane” was synthesized using tert-butyl hydroperoxide and (3-chloropropyl) trimethoxysilane4. Another compound, 3-(chloropropyl)triethoxysilane, was used to modify amorphous silica derived from rice husk ash (RHA) and cotton ball ash (CBA)5.



Molecular Structure Analysis

There is no specific molecular structure analysis available for “4-(3-chloropropyl)-1H-pyrazole”. However, the molecular structures of similar compounds like “4-(3-Chloropropyl)morpholine” and “(4-((3-Chloropropyl)carbamoyl)phenyl)boronic acid” are known12.



Chemical Reactions Analysis

There is no specific chemical reactions analysis available for “4-(3-chloropropyl)-1H-pyrazole”. However, a compound named “4-[(3-Chloropropyl)thio]-benzonitrile” has been used in a variety of scientific research applications3.



Physical And Chemical Properties Analysis

There is no specific physical and chemical properties analysis available for “4-(3-chloropropyl)-1H-pyrazole”. However, the physical and chemical properties of similar compounds like “4-(3-Chloropropyl)morpholine” and “4-(3-Chloropropyl)phenol” are known16.


Scientific Research Applications

Synthesis and Optimization

  • Synthesis of Derivatives : 3-phenyl-1H-pyrazole, an important intermediate for synthesizing biologically active compounds, has been successfully synthesized, and its method optimized. This process is crucial for the production of compounds with potential anticancer properties (Liu, Xu, & Xiong, 2017).

Molecular and Structural Analysis

  • Conformational Studies : Research involving the synthesis and conformational studies of pyrazole derivatives, including X-ray diffraction and molecular optimization, provides insight into their molecular structure, crucial for understanding their interaction in biological systems (Channar et al., 2019).

Biological and Pharmacological Potential

  • Antimicrobial and Anticancer Applications : Studies on pyrazole derivatives have demonstrated their antimicrobial and anticancer activities. For instance, novel 1,5-diaryl pyrazole derivatives exhibited significant antibacterial and antifungal properties (Ragavan, Vijayakumar, & Kumari, 2010). Additionally, other research has focused on the synthesis of pyrazole compounds as potential anti-cancer agents, emphasizing their electronic structure and physico-chemical properties (Thomas et al., 2019).

Drug Development and Computational Analysis

  • Computational Structure-Activity Relationship : The computational design and analysis of pyrazole derivatives play a significant role in drug development. This involves the use of simulations to understand drug properties and their effects on the human body, aiding in the identification of candidate drugs (Singh, Tomar, Das, & Singh, 2009).

Synthesis Techniques

  • Microwave-Promoted Synthesis : The development of methods for the synthesis of pyrazole derivatives, such as microwave-promoted Suzuki cross-coupling, highlights advancements in synthesis techniques, offering efficient and environmentally friendly approaches (Cheng, Wu, Han, & Yang, 2014).

Corrosion Inhibition and Antimicrobial Applications

  • Corrosion Inhibition and Antimicrobial Uses : Some pyrazole derivatives have been investigated for their potential in corrosion inhibition and antimicrobial applications, demonstrating the versatility of these compounds beyond pharmaceutical uses (Sayed et al., 2018).

Safety And Hazards

Future Directions

There is no specific future directions information available for “4-(3-chloropropyl)-1H-pyrazole”. However, a study mentioned the removal of microplastics from waters using organosilane, which includes "(3-Chloropropyl)trichlorosilane"11.


Please note that the information provided is based on compounds similar to “4-(3-chloropropyl)-1H-pyrazole” and may not directly apply to “4-(3-chloropropyl)-1H-pyrazole”. For accurate information, further research is needed.


properties

IUPAC Name

4-(3-chloropropyl)-1H-pyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9ClN2/c7-3-1-2-6-4-8-9-5-6/h4-5H,1-3H2,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMMRLGUAOKUPPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NN1)CCCCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9ClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3-chloropropyl)-1H-pyrazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
YT Tian, FG Zhang, JA Ma - Tetrahedron, 2021 - Elsevier
A Et 3 N-catalyzed [3 + 2] cycloaddition reaction of allenoates with acceptor diazo compounds that include diazoesters, diazoketones, and diazoamides, has been developed. This …
Number of citations: 10 www.sciencedirect.com

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